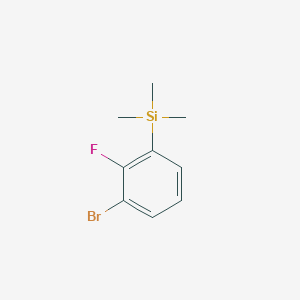

(3-BROMO-2-FLUOROPHENYL)TRIMETHYLSILANE

Descripción general

Descripción

(3-Bromo-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C₉H₁₂BrFSi. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in organic synthesis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(3-Bromo-2-fluorophenyl)trimethylsilane can be synthesized through the reaction of 1-bromo-2-fluorobenzene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom in (3-bromo-2-fluorophenyl)trimethylsilane can be substituted with other nucleophiles, such as amines or alkoxides. Common reagents for these substitution reactions include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reaction conditions must be carefully controlled to ensure selectivity and prevent unwanted side reactions.

Coupling Reactions

This compound can participate in cross-coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

Bulfield et al. describe the use of fluorinated biphenyl compounds through Suzuki-Miyaura cross-coupling reaction of tetrafluoroiodobenzene with trifluoroboronic acid in the presence of sodium carbonate as a base and tris(dibenzylideneacetone)dipalladium(0) as a catalyst with SPhos as a ligand in refluxing with a mixture of THF, toluene, and H2O. Whereas, using XPhos as a ligand and potassium carbonate as base afforded fluorinated biphenyl.

Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Preparation of Benzo[a]fluorenes

Hsu, Liu, and Liu developed a palladium-promoted cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes for the synthesis of benzo[a]fluorene derivatives. The reaction proceeds with oxidative addition of C–Br, insertion, C–H activation, and reductive elimination in sequential steps.

Reduction Reactions

The compound can be reduced to form the corresponding phenyltrimethylsilane derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for these reactions.

Radical-Based Reactions

This compound is effective in radical-based reactions, including hydrosilylation and reductions. These reactions can be performed under mild conditions, yielding products with high chemo-, regio-, and stereoselectivity. Such properties make this compound particularly useful in multi-step synthetic pathways.

Reactions with Alkynylsilanes

This compound may also be used in reactions involving alkynylsilanes. The trimethylsilyl group can impart stability to alkynyl systems .

Data Table: Reaction Conditions and Yields

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Building Block in Synthesis

(3-Bromo-2-fluorophenyl)trimethylsilane serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations that are crucial for creating pharmaceuticals and agrochemicals. For instance, it is used in cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex molecular architectures .

1.2 Radical-Based Reactions

The compound has been reported to be effective in radical-based reactions, including hydrosilylation and reductions. These reactions can be performed under mild conditions, yielding products with high chemo-, regio-, and stereoselectivity. Such properties make this compound particularly useful in multi-step synthetic pathways .

Case Studies

2.1 Synthesis of Antimicrobial Agents

A notable application of this compound is in the synthesis of antimicrobial agents. Research has demonstrated that modifications to the silicon-containing compounds can lead to enhanced biological activities, including antimicrobial and anticancer properties. For example, studies have shown that the compound can form stable complexes with biological molecules, potentially influencing its therapeutic efficacy .

2.2 Polymerization Processes

The compound has also been utilized in polymerization processes, where it acts as a radical initiator. Its ability to promote polymerization under light (photo-induced radical polymerization) has opened avenues for developing new materials with specific properties tailored for applications in coatings and adhesives .

Mecanismo De Acción

The mechanism of action of (3-Bromo-2-fluorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of bromine and fluorine atoms on the phenyl ring enhances its reactivity, allowing it to participate in a wide range of transformations. The trimethylsilyl group provides stability and facilitates the formation of reactive intermediates .

Comparación Con Compuestos Similares

Similar Compounds

Phenyltrimethylsilane: Lacks the bromine and fluorine substitutions, making it less reactive.

(3-Bromo-2-chlorophenyl)trimethylsilane: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity.

(3-Bromo-2-methylphenyl)trimethylsilane: Contains a methyl group instead of fluorine, affecting its chemical properties.

Uniqueness

(3-Bromo-2-fluorophenyl)trimethylsilane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Actividad Biológica

Introduction

(3-Bromo-2-fluorophenyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, along with three trimethylsilyl groups. Its unique structural features enhance its reactivity, making it a subject of interest in various chemical and biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its dual role as both a nucleophile and an electrophile in chemical reactions. The presence of bromine and fluorine enhances its reactivity, allowing it to participate in diverse transformations. The trimethylsilyl group stabilizes the molecule and facilitates the formation of reactive intermediates, which can interact with biological targets.

Interaction with Biological Systems

Organosilicon compounds like this compound often exhibit interesting biological properties due to their structural characteristics. They may interact with biological systems through mechanisms similar to those observed in other organosilicon compounds, potentially leading to applications in medicinal chemistry and drug design .

Case Studies

- Synthesis and Reactivity Studies : A study focused on the reactivity of this compound with various nucleophiles. The results indicated that the compound could effectively participate in coupling reactions, which are essential for synthesizing complex organic molecules.

- Comparative Analysis with Related Compounds : Comparative studies with similar compounds revealed that variations in substituents significantly affect biological activity. For instance, the introduction of trifluoromethyl groups has been linked to increased potency in inhibiting specific biological pathways .

Table 1: Comparison of Biological Activities of Organosilicon Compounds

Table 2: Mechanistic Insights into Organosilicon Compounds

| Mechanism Type | Description | Implications for (3-Bromo-2-fluorophenyl)TMS |

|---|---|---|

| Nucleophilic/Electrophilic Action | Reactivity due to halogen substitution | Enhances interaction with biological targets |

| Stabilization via Trimethylsilyl | Facilitates formation of reactive intermediates | Potential for diverse applications |

Propiedades

IUPAC Name |

(3-bromo-2-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCQJDMTDUXAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrFSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565735 | |

| Record name | (3-Bromo-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-53-5 | |

| Record name | (3-Bromo-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.